3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide
Description
3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-5-17-16(11-14(4)23-24-17)20(26)22-18-12-21-25(19(18)13(2)3)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFYKJPSWXFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazines, aldehydes, and nitriles, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a polar aprotic solvent to enhance the reactivity of the nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the aromatic rings .
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets, leading to therapeutic effects.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by stabilizing or destabilizing the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide include other pyrazole and pyridazine derivatives, such as:
- 3-ethyl-6-methyl-N-(1-phenylpyrazol-4-yl)pyridazine-4-carboxamide
- 3-ethyl-6-methyl-N-(5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide
- 3-ethyl-6-methyl-N-(1-phenyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide
Uniqueness
The uniqueness of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
